molecular formula C16H16N4O2S B2697231 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171331-53-5

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No. B2697231
CAS RN: 1171331-53-5
M. Wt: 328.39
InChI Key: UFCXDOHUBMCMFJ-UHFFFAOYSA-N
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Description

“N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide” is a complex organic compound. The compound likely contains a methoxy group attached to a benzothiazole ring, which is further connected to a pyrazole ring and a cyclopropane carboxamide group .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzothiazole ring, a pyrazole ring, and a cyclopropane carboxamide group .

Scientific Research Applications

Antimicrobial Activity

Research on related compounds has demonstrated significant antimicrobial activity. For instance, a study synthesized 2-substituted derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazoles. These compounds showed notable antimicrobial activity, suggesting potential applications in addressing bacterial and fungal infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antifungal and Antibacterial Properties

Another study synthesized 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, showing promising antibacterial and antifungal activities. This implies the potential of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide in similar applications, especially against gram-positive and gram-negative bacteria (Raju et al., 2010).

Cytotoxicity Against Cancer Cells

Derivatives of similar compounds have been synthesized and shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates a potential pathway for N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide in cancer treatment (Hassan, Hafez, & Osman, 2014).

Application in PET Imaging

A related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized for potential use in positron emission tomography (PET) imaging for cancer diagnostics. This showcases the potential of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide in diagnostic imaging and cancer research (Wang, Gao, Miller, & Zheng, 2013).

Antibacterial Agents

A study on analogs of benzothiazole-based compounds highlighted their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests that similar compounds could be effective in treating bacterial infections (Palkar et al., 2017).

Future Directions

While specific future directions for this compound are not available, similar compounds have shown promise in biological testing and could be potential candidates for further testing in in vivo models .

properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-9-7-14(18-15(21)10-3-4-10)20(19-9)16-17-12-6-5-11(22-2)8-13(12)23-16/h5-8,10H,3-4H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCXDOHUBMCMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

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